molecular formula C28H26N4O3 B11233193 N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

Cat. No.: B11233193
M. Wt: 466.5 g/mol
InChI Key: IRNIWPHBAREIBJ-UHFFFAOYSA-N
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Description

N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,6-dimethylphenylamine, which is then reacted with other reagents to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different amine or alcohol derivatives.

Scientific Research Applications

N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-bromo-N-methyl-: A related compound with a similar benzamide structure but different substituents.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another compound with a similar aromatic amine structure but different functional groups.

Uniqueness

N-[2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

N-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide

InChI

InChI=1S/C28H26N4O3/c1-18-12-14-21(15-13-18)23-16-24(29-27(34)22-10-5-4-6-11-22)28(35)32(31-23)17-25(33)30-26-19(2)8-7-9-20(26)3/h4-16H,17H2,1-3H3,(H,29,34)(H,30,33)

InChI Key

IRNIWPHBAREIBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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